Unequivocal GC/MS Identification via a 2 Da Molecular Ion Mass Shift from Butyl Palmitate
In a direct head-to-head analysis of purified fatty acid butyl esters (FABEs) from engineered Escherichia coli, butyl palmitoleate is clearly resolved from its saturated analog, butyl palmitate, by gas chromatography/mass spectrometry (GC/MS). The molecular ion peak provides unambiguous identification [1].
Butyl palmitate: m/z 312.3
Δm/z = 2.0 Da
| Evidence Dimension | Molecular ion mass (m/z) in GC/MS |
|---|---|
| Target Compound Data | m/z [C20H38O2]+ = 310.3 |
| Comparator Or Baseline | Butyl palmitate (butyl hexadecanoate): m/z [C20H40O2]+ = 312.3 |
| Quantified Difference | Δm/z = 2.0 Da, reflecting the presence of one double bond |
| Conditions | GC/MS analysis of purified FABEs from recombinant E. coli BL21(DE3) (pCGN7800 plus pBBR1MCS-2::atfA) cultivated in LB medium with 0.2% (wt/vol) sodium oleate. Neutral lipids were purified from total lipid extracts by preparative TLC [1]. |
Why This Matters
This 2 Da mass difference is the primary determinant for unequivocal identification and accurate quantification of butyl palmitoleate in complex lipid mixtures, preventing mis-annotation as the more common butyl palmitate, which is especially critical in metabolic engineering and lipid biomarker discovery workflows.
- [1] Kalscheuer, R., Stöveken, T., Luftmann, H., Malkus, U., Reichelt, R., & Steinbüchel, A. (2006). Neutral Lipid Biosynthesis in Engineered Escherichia coli: Jojoba Oil-Like Wax Esters and Fatty Acid Butyl Esters. Applied and Environmental Microbiology, 72(2), 1373–1379. (Figure 2B). View Source
